molecular formula C10H11I B12567001 Benzene, 1-iodo-2-(2-methyl-2-propenyl)- CAS No. 162009-34-9

Benzene, 1-iodo-2-(2-methyl-2-propenyl)-

Cat. No.: B12567001
CAS No.: 162009-34-9
M. Wt: 258.10 g/mol
InChI Key: FFVKBGGRNFNZBY-UHFFFAOYSA-N
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Description

Benzene, 1-iodo-2-(2-methyl-2-propenyl)- (CAS RN: 62171-59-9), also known as 1-tert-butyl-2-iodobenzene or 1-iodo-2-(2-methyl-2-propanyl)benzene, is a substituted aromatic compound with the molecular formula C₁₀H₁₃I and an average molecular weight of 260.118 g/mol . Its structure features an iodine atom at the 1-position and a bulky 2-methyl-2-propenyl (tert-butyl) group at the 2-position of the benzene ring. This arrangement introduces steric hindrance and electronic effects, influencing its reactivity and physical properties. The compound’s ChemSpider ID is 553527, and it is utilized in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for complex molecules .

Properties

CAS No.

162009-34-9

Molecular Formula

C10H11I

Molecular Weight

258.10 g/mol

IUPAC Name

1-iodo-2-(2-methylprop-2-enyl)benzene

InChI

InChI=1S/C10H11I/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3

InChI Key

FFVKBGGRNFNZBY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: One common method to synthesize this compound involves the electrophilic aromatic substitution of benzene. The reaction typically uses iodine and a suitable catalyst to introduce the iodine atom into the benzene ring.

    Allylation: The 2-methyl-2-propenyl group can be introduced through an allylation reaction. This involves the reaction of benzene with an allyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- may involve large-scale electrophilic aromatic substitution and allylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: This compound can undergo various substitution reactions, such as nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the 2-methyl-2-propenyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alkanes or alcohols.

Scientific Research Applications

Organic Synthesis

Benzene, 1-iodo-2-(2-methyl-2-propenyl)- serves as a valuable intermediate in organic synthesis. The compound can undergo several chemical reactions due to its functional groups, making it useful in the formation of more complex molecules. Key reactions include:

  • Nucleophilic Substitution Reactions : The iodine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Allylic Rearrangement : The presence of the isopropenyl group facilitates rearrangements that can lead to different structural isomers.

These properties make it an essential building block in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Research indicates that benzene, 1-iodo-2-(2-methyl-2-propenyl)- may have potential applications in drug development. Its structure allows for modifications that could lead to compounds with specific biological activities. For example, studies have shown that similar iodinated compounds exhibit antimicrobial and antiviral properties, suggesting that benzene, 1-iodo-2-(2-methyl-2-propenyl)- could be explored for similar applications.

Chemical Research

In chemical research, benzene, 1-iodo-2-(2-methyl-2-propenyl)- is used to study reaction mechanisms involving halogenated compounds. Its reactivity patterns provide insights into the behavior of halogenated aromatic compounds under various conditions. This research contributes to understanding how such compounds interact with biological systems and environmental factors.

Material Science

The compound's unique properties also make it suitable for applications in material science. It can be utilized in the synthesis of polymers and other materials where specific chemical characteristics are desired. For instance, its reactivity can be harnessed to create functionalized surfaces or coatings that exhibit desirable mechanical or chemical properties.

Comparison with Related Compounds

To better understand the unique features of benzene, 1-iodo-2-(2-methyl-2-propenyl)-, a comparison with related compounds is beneficial:

Compound NameStructure TypeUnique Features
Benzene (C6H6)Simple aromaticBaseline structure for comparison
Toluene (C7H8)Methyl-substitutedLacks halogen; widely used as a solvent
Iodobenzene (C6H5I)Halogen-substitutedDirectly related but lacks additional alkyl group
Benzyl iodide (C7H7I)Benzylic halideMore reactive at benzylic position
1-Iodo-3-methylbutadieneDieneContains conjugated double bonds; different reactivity

Benzene, 1-iodo-2-(2-methyl-2-propenyl)- stands out due to its combination of an iodine substituent and an isopropenyl group, providing distinct reactivity patterns not found in simpler analogs.

Mechanism of Action

The mechanism of action of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the 2-methyl-2-propenyl group. The iodine atom can act as a leaving group in substitution reactions, while the 2-methyl-2-propenyl group can undergo addition or elimination reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzene, 1-iodo-2-(2-methyl-2-propenyl)- with structurally or functionally related iodobenzene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Differences/Applications Source
1-Iodo-2-(2-methyl-2-propenyl)benzene Iodine (1-position), 2-methyl-2-propenyl (2-position) C₁₀H₁₃I 260.12 N/A High steric hindrance; used in Suzuki couplings
Benzene, 1-iodo-2-(trifluoromethyl)- Iodine (1-position), CF₃ (2-position) C₇H₄F₃I 272.01 470.70 (100 kPa) Higher polarity due to CF₃; increased thermal stability
Benzene, 1-bromo-2-iodo- Bromine (1-position), iodine (2-position) C₆H₄BrI 282.91 393.70 (2 kPa) Dual halogenation; lower boiling point than mono-iodo derivatives
1-Iodo-2-methylbenzene (o-iodotoluene) Iodine (1-position), methyl (2-position) C₇H₇I 232.06 ~500 (estimated) Simpler structure; lower steric hindrance for nucleophilic substitutions
Benzene, 2-iodo-1,3-dimethyl- Iodine (2-position), methyl (1,3-positions) C₈H₉I 232.06 N/A Electron-donating methyl groups enhance ring reactivity
Benzene, 1-iodo-2-[(2-propen-1-yloxy)methyl]-4-(trifluoromethyl)- Iodine (1-position), allyloxy-methyl (2-position), CF₃ (4-position) C₁₁H₁₀F₃IO 342.10 N/A Multifunctional substituents for advanced synthesis

Key Observations:

Steric and Electronic Effects :

  • The 2-methyl-2-propenyl group in the target compound introduces significant steric bulk compared to simpler substituents like methyl (e.g., 1-Iodo-2-methylbenzene ) or trifluoromethyl groups . This steric hindrance can slow down electrophilic substitution reactions but stabilize intermediates in cross-coupling reactions.
  • Electron-withdrawing groups (e.g., CF₃ in Benzene, 1-iodo-2-(trifluoromethyl)- ) increase the compound’s polarity and boiling point (470.70 K vs. ~500 K estimated for o-iodotoluene) .

Halogenation Patterns: Benzene, 1-bromo-2-iodo- demonstrates how mixed halogenation affects properties. Its lower boiling point (393.70 K at 2 kPa) compared to mono-iodo derivatives highlights the interplay between halogen size and intermolecular forces .

Synthetic Utility: The allyloxy-methyl substituent in Benzene, 1-iodo-2-[(2-propen-1-yloxy)methyl]-4-(trifluoromethyl)- enables applications in cycloaddition and trapping reactions, similar to vinyl iodide precursors described in . The target compound’s tert-butyl group is advantageous in stabilizing radical intermediates or organometallic complexes, a feature absent in smaller substituents .

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